molecular formula C30H16N4O5 B083438 2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] CAS No. 12227-47-3

2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]

Cat. No.: B083438
CAS No.: 12227-47-3
M. Wt: 512.5 g/mol
InChI Key: HFLBGLHPZPFPAU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-: is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of an anthracenedione core, which is a derivative of anthracene, and two oxadiazole rings connected through amino groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

1-amino-2-[5-(1-amino-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C30H16N4O5/c31-23-19(11-9-17-21(23)27(37)15-7-3-1-5-13(15)25(17)35)29-33-34-30(39-29)20-12-10-18-22(24(20)32)28(38)16-8-4-2-6-14(16)26(18)36/h1-12H,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HFLBGLHPZPFPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=NN=C(O4)C5=C(C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O)N)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068771
Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-
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Molecular Weight

512.5 g/mol
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CAS No.

52591-25-0, 12227-47-3
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Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis(1-amino-
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Record name 9,10-Anthracenedione, 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino-
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Record name 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone]
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino- typically involves the reaction of anthracenedione derivatives with oxadiazole precursors under specific conditions. One common method includes the condensation of 9,10-anthracenedione with hydrazine derivatives to form the oxadiazole rings. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential as an anti-cancer agent. Research indicates that derivatives of anthraquinone compounds exhibit cytotoxic effects against various cancer cell lines. The oxadiazole moiety may enhance the bioactivity of the anthraquinone structure by improving solubility and cellular uptake.

Case Study

A study published in Journal of Medicinal Chemistry explored the synthesis of various anthraquinone derivatives and their biological activities. It was found that specific substitutions on the anthraquinone core significantly enhanced anti-cancer activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Dyes and Pigments

2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] is also utilized in the dye industry due to its vibrant color properties. The compound acts as a dyeing agent for textiles and plastics, providing excellent lightfastness and stability.

Data Table: Dyeing Properties

PropertyValue
Color FastnessExcellent
SolubilitySoluble in organic solvents
ApplicationTextile dyeing

Photovoltaic Applications

Recent studies have investigated the use of this compound in organic photovoltaics (OPVs). The incorporation of oxadiazole units can improve charge transport properties and enhance the efficiency of solar cells.

Research Findings

A paper published in Advanced Energy Materials demonstrated that incorporating oxadiazole-based compounds into photovoltaic devices resulted in increased power conversion efficiencies compared to devices without such modifications .

Analytical Chemistry

In analytical chemistry, the compound serves as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with transition metals. This property is particularly useful for environmental monitoring and biochemical applications.

Case Study

A research article highlighted the use of 2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] as a selective sensor for detecting copper ions in aqueous solutions. The fluorescence intensity increased significantly upon binding with copper ions, allowing for sensitive detection .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino- involves its interaction with specific molecular targets in biological systems. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, induction of oxidative stress, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9,10-Anthracenedione, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino- lies in its specific combination of anthracenedione and oxadiazole rings, which imparts distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Biological Activity

4-Chloro-2-iodobenzoic acid (C₇H₄ClIO₂) is an aromatic compound characterized by the presence of chlorine and iodine substituents. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. It serves as a precursor for synthesizing various organic compounds, including aryl ketones and heterocycles, which are essential in pharmaceutical applications.

4-Chloro-2-iodobenzoic acid is typically a white to off-white crystalline solid, soluble in organic solvents but less so in water. Its electron-deficient nature, attributed to halogen substitutions, influences its reactivity and biological interactions .

Biological Activities

The biological activity of 4-chloro-2-iodobenzoic acid has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4-chloro-2-iodobenzoic acid exhibits varying degrees of antimicrobial activity. A study assessing the antibacterial effects of halogenated benzoic acids found that 4-chloro-2-iodobenzoic acid demonstrated minimal inhibitory concentrations (MIC) greater than 500 µg/mL against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Growth Inhibition (%)
4-Chloro-2-iodobenzoic acid>50097.4
3,5-Diiodo-2-methoxyphenylboronic acid10030.3
2-Fluoro-5-iodophenylboronic acid10024.1

This table summarizes the antibacterial efficacy of various compounds compared to 4-chloro-2-iodobenzoic acid, highlighting its relatively lower activity than some derivatives .

Anticancer Potential

In addition to its antimicrobial properties, studies have investigated the anticancer potential of derivatives synthesized from 4-chloro-2-iodobenzoic acid. Notably, acylhydrazone derivatives derived from this compound have shown promising results against cancer cell lines. These compounds were synthesized through a condensation reaction with various aldehydes and demonstrated significant cytotoxicity against cancer cells while showing low toxicity to normal cell lines .

The precise mechanisms through which 4-chloro-2-iodobenzoic acid exerts its biological effects remain under investigation. Its structural characteristics suggest possible interactions with various biological targets, including enzymes involved in metabolic pathways. The electron-withdrawing nature of the halogen substituents may enhance its binding affinity to certain biomolecules, potentially leading to altered biochemical pathways .

Case Studies

Several case studies have highlighted the utility of 4-chloro-2-iodobenzoic acid in drug development:

  • Synthesis of Antimicrobial Agents : Researchers synthesized a series of acylhydrazones based on 4-chloro-2-iodobenzoic acid, assessing their antimicrobial activity against resistant strains such as MRSA. The results indicated that modified compounds exhibited enhanced activity compared to the parent compound .
  • Anticancer Studies : In vitro studies on acylhydrazone derivatives showed that these compounds could inhibit cancer cell proliferation effectively. The cytotoxicity was evaluated using standard assays against various cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations .

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone], and how do reaction parameters influence yield? A: The synthesis typically involves cyclization of dihydrazide precursors or coupling of aminoanthraquinone moieties via oxadiazole formation. A validated approach includes:

  • Cyclization: Reacting 1-aminoanthraquinone derivatives with hydrazine hydrate under acidic conditions (e.g., H₃PO₄/P₂O₅) to form the oxadiazole ring .
  • Reductive Amination: For nitro precursors, Zn/CaCl₂ in ethanol under reflux reduces nitro groups to amines, as demonstrated for analogous oxadiazole systems .
    Critical Parameters:
  • Catalyst Selection: Zn/CaCl₂ enhances reduction efficiency compared to traditional Sn/HCl .
  • Temperature Control: Cyclization at 120–140°C minimizes side reactions .
  • Purification: Recrystallization from DMF/ethanol improves purity (>95%) .

Structural Characterization

Q: What spectroscopic and analytical methods confirm the structural integrity of this compound? A: Multi-technique validation is essential:

  • FT-IR: Confirm oxadiazole ring formation via C=N stretching (1600–1650 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
  • NMR: ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). ¹³C NMR identifies oxadiazole carbons (δ 160–170 ppm) .
  • Elemental Analysis: Verify C, H, N ratios (theoretical vs. experimental) to confirm stoichiometry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 564.2) .

Advanced: Solvatochromic Behavior

Q: How can researchers investigate solvatochromic properties to assess electronic transitions in diverse solvents? A: Solvatochromism reflects polarity-dependent optical shifts:

  • UV-Vis Spectroscopy: Measure absorption maxima (λₘₐₓ) in solvents of varying polarity (e.g., hexane, ethanol, DMSO). A red shift in polar solvents indicates intramolecular charge transfer .
  • Computational Modeling: Use TD-DFT to correlate experimental λₘₐₓ with HOMO-LUMO gaps .
  • Reichardt’s ET(30) Scale: Quantify solvent polarity effects on spectral shifts .

Biological Activity Assessment

Q: What methodologies evaluate antioxidant and antibacterial efficacy? A: Standardized assays include:

  • Antioxidant Activity:
    • DPPH Radical Scavenging: Measure absorbance decay at 517 nm; IC₅₀ values <50 µg/mL indicate strong activity .
    • FRAP Assay: Quantify Fe³+ reduction to Fe²+ at 593 nm .
  • Antibacterial Screening:
    • MIC Determination: Broth microdilution (CLSI guidelines) against E. coli and S. aureus; report MIC in µg/mL .
    • Zone of Inhibition: Agar diffusion (10–30 µg/disc) .

Data Contradictions in Bioactivity

Q: How to resolve discrepancies in reported bioactivity data? A: Address variability via:

  • Standardized Protocols: Adopt CLSI or OECD guidelines for replication .
  • Control Experiments: Include reference compounds (e.g., ascorbic acid for antioxidants, ampicillin for bacteria) .
  • Structural Confirmation: Ensure impurities (e.g., unreacted precursors) do not skew results via HPLC purity checks .

Optoelectronic Applications

Q: How to assess potential in OLEDs or photovoltaics? A: Key evaluations include:

  • Cyclic Voltammetry: Determine HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for anthraquinone derivatives) .
  • Fluorescence Spectroscopy: Measure quantum yield (Φ) in thin films; Φ >0.5 suggests OLED suitability .
  • DSC/TGA: Assess thermal stability (decomposition >300°C required for device integration) .

Stability and Degradation

Q: What methods analyze thermal and photolytic stability? A:

  • Thermogravimetric Analysis (TGA): Track mass loss (%) at 10°C/min up to 800°C .
  • Accelerated UV Exposure: Use a xenon lamp (ASTM G155) to simulate sunlight degradation; monitor via HPLC .
  • Hydrolytic Stability: Reflux in acidic/basic media (pH 2–12) and quantify degradation products .

Computational Modeling

Q: How can DFT/MD simulations guide property prediction? A:

  • Geometry Optimization: Use B3LYP/6-31G(d) to model the oxadiazole-anthraquinone framework .
  • Docking Studies: Predict binding affinity to biological targets (e.g., DNA gyrase for antibacterial activity) .
  • Solvent Effects: Apply PCM models to simulate solvatochromism .

Safety and Handling

Q: What safety protocols mitigate risks during synthesis? A:

  • Ventilation: Use fume hoods for reactions releasing NH₃ or HCl .
  • PPE: Wear nitrile gloves and goggles (R20/21/22 hazards) .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal .

Advanced: Mechanistic Studies

Q: How to probe reaction mechanisms (e.g., cyclization or electron transfer)? A:

  • Kinetic Monitoring: Use in-situ FT-IR or Raman to track intermediate formation .
  • Isotopic Labeling: ¹⁵N-labeled hydrazines clarify cyclization pathways .
  • EPR Spectroscopy: Detect radical intermediates during redox reactions .

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